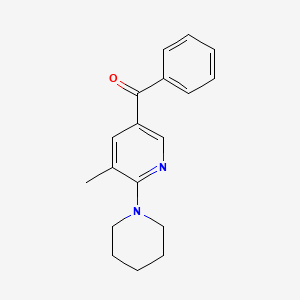![molecular formula C8H6ClN3O B11792860 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
准备方法
The synthesis of 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate followed by methylation can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
科学研究应用
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. In some cases, it may inhibit enzyme activity or interfere with cellular signaling pathways.
相似化合物的比较
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family. Similar compounds include:
Pyrido[2,3-b]pyrazine: The parent compound without the chloro and methyl substituents.
1-Methylpyrido[2,3-b]pyrazine: Similar structure but lacks the chloro group.
3-Chloropyrido[2,3-b]pyrazine: Similar structure but lacks the methyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
3-chloro-1-methylpyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H6ClN3O/c1-12-5-3-2-4-10-7(5)11-6(9)8(12)13/h2-4H,1H3 |
InChI 键 |
DUTLBQTZVOGKMR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=CC=C2)N=C(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


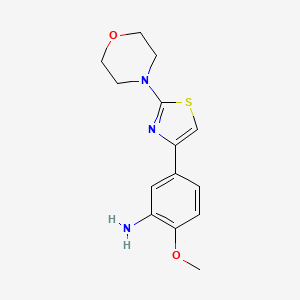
![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)


![7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)
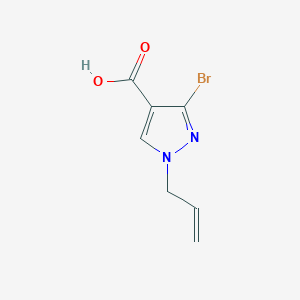
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)
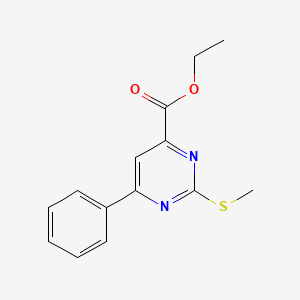
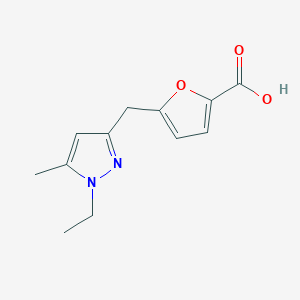
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)
